1-(2-Methoxyphenyl)piperazine dihydrochloride chemical structure and analysis
1-(2-Methoxyphenyl)piperazine dihydrochloride chemical structure and analysis
An In-Depth Technical Guide to the Chemical Structure and Analysis of 1-(2-Methoxyphenyl)piperazine Dihydrochloride
Abstract
This technical guide provides a comprehensive analysis of 1-(2-Methoxyphenyl)piperazine Dihydrochloride, a critical intermediate and building block in modern pharmaceutical development. Primarily targeting researchers, scientists, and drug development professionals, this document delves into the molecule's structural attributes, physicochemical properties, and a suite of analytical methodologies for its characterization and quality control. The guide emphasizes the causality behind experimental choices, offering field-proven insights into spectroscopic, chromatographic, and thermal analysis techniques. By integrating detailed protocols with a discussion of potential impurities and degradation pathways, this whitepaper serves as a self-validating system for the robust analysis of this compound, ensuring scientific integrity and supporting regulatory compliance.
Introduction: The Significance of 1-(2-Methoxyphenyl)piperazine in Medicinal Chemistry
1-(2-Methoxyphenyl)piperazine (oMeOPP) is a phenylpiperazine derivative that serves as a foundational scaffold for a multitude of pharmacologically active agents.[1] Its structural motif is integral to several drugs targeting the central nervous system (CNS), primarily due to its ability to interact with serotonergic and dopaminergic receptors.[][3] The compound itself acts as a potent 5-HT1A receptor partial agonist.[1]
In the context of drug development, oMeOPP is a key intermediate in the synthesis of several approved drugs, including the antihypertensive agent Urapidil and various antipsychotics.[][4] Consequently, the purity and comprehensive characterization of its dihydrochloride salt form, which offers enhanced stability and handling properties, are of paramount importance.[5] This guide provides the necessary technical framework to ensure the quality and consistency of 1-(2-Methoxyphenyl)piperazine Dihydrochloride from early-stage development through to quality control of the final active pharmaceutical ingredient (API).
Chemical Identity and Physicochemical Properties
A thorough understanding of the molecule's fundamental properties is the bedrock of any analytical strategy. The key identifiers and properties are summarized below.
| Property | Value | Source(s) |
| Chemical Name | 1-(2-methoxyphenyl)piperazine;dihydrochloride | [6] |
| Synonyms | oMeOPP Dihydrochloride, Urapidil Impurity B | [4][6] |
| CAS Number | 38869-49-7 | [7] |
| Molecular Formula | C₁₁H₁₈Cl₂N₂O | [7] |
| Molecular Weight | 265.18 g/mol | [7] |
| Appearance | White to off-white solid | [5] |
| Melting Point | 217-219 °C (monohydrochloride) | [5] |
| Solubility | Soluble in DMSO and Methanol | [5][8] |
Structural Elucidation and Spectroscopic Analysis
The definitive confirmation of the chemical structure of 1-(2-Methoxyphenyl)piperazine Dihydrochloride requires a multi-technique spectroscopic approach. The protonation of the two nitrogen atoms in the piperazine ring to form the dihydrochloride salt significantly influences the spectral data compared to its free base form.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for the unambiguous structural elucidation of organic molecules. For the dihydrochloride salt in a solvent like D₂O, both nitrogen atoms of the piperazine ring will be protonated, leading to significant downfield shifts of the adjacent methylene protons due to the inductive effect of the positive charges.[9]
Expected ¹H NMR Spectrum (400 MHz, D₂O):
-
Aromatic Protons (δ 6.9-7.4 ppm): The four protons on the methoxyphenyl ring will appear as a complex multiplet system in this region.
-
Methoxy Protons (δ ~3.9 ppm): A sharp singlet integrating to three protons, characteristic of the -OCH₃ group.
-
Piperazine Protons (δ ~3.4-3.6 ppm): Due to the symmetrical dicationic nature of the piperazine ring in D₂O, the eight protons may appear as a single, broad singlet or as two closely spaced multiplets. This downfield shift from the typical ~3.0-3.2 ppm range of the free base is a key indicator of salt formation.[9]
Expected ¹³C NMR Spectrum (100 MHz, D₂O):
-
Aromatic Carbons (δ 110-155 ppm): Six distinct signals are expected, with the carbon attached to the methoxy group appearing most downfield.
-
Methoxy Carbon (δ ~56 ppm): A single signal for the -OCH₃ carbon.
-
Piperazine Carbons (δ ~45-50 ppm): Signals corresponding to the piperazine ring carbons, shifted downfield compared to the free base due to protonation.
Protocol 2.1: NMR Spectroscopic Analysis
Objective: To acquire ¹H and ¹³C NMR spectra for structural confirmation and purity assessment.
Methodology:
-
Sample Preparation:
-
For ¹H NMR, accurately weigh 5-10 mg of the sample.
-
For ¹³C NMR, accurately weigh 20-50 mg of the sample.
-
-
Dissolution: Dissolve the sample in 0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a clean NMR tube. Ensure complete dissolution, using gentle vortexing if necessary.
-
Instrument Setup:
-
Use a spectrometer with a field strength of at least 400 MHz.
-
Lock and shim the instrument to the solvent signal to ensure field homogeneity.
-
-
Data Acquisition:
-
Acquire the ¹H spectrum using a standard pulse program. Ensure a sufficient number of scans for an adequate signal-to-noise ratio.
-
Acquire the ¹³C spectrum using a proton-decoupled pulse program. A longer acquisition time will be necessary.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the raw data.
-
Reference the spectra using the residual solvent peak.
-
Integrate the ¹H NMR signals to determine the relative proton ratios, which should match the molecular structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides crucial information about the functional groups present in the molecule. For the dihydrochloride salt, the most informative region is the N-H stretching and bending vibrations, which confirm the protonated state of the piperazine nitrogens.
Key Expected Vibrational Modes:
-
N-H⁺ Stretching (2400-2800 cm⁻¹): A broad and strong absorption band in this region is characteristic of the stretching vibrations of the protonated amine groups (R₂NH₂⁺). This is a definitive feature of the dihydrochloride salt.[10][11]
-
C-H Stretching (Aromatic & Aliphatic) (2850-3100 cm⁻¹): Sharp peaks corresponding to the C-H bonds of the methoxy group, piperazine ring, and aromatic ring.
-
N-H⁺ Bending (1550-1650 cm⁻¹): Medium to strong bands associated with the bending vibrations of the protonated piperazine nitrogens.
-
C=C Stretching (Aromatic) (1400-1600 cm⁻¹): Several sharp bands characteristic of the phenyl ring.
-
C-O Stretching (Aromatic Ether) (~1250 cm⁻¹): A strong, characteristic peak for the Ar-O-CH₃ ether linkage.
Chromatographic Purity and Assay
Chromatographic techniques are essential for determining the purity of 1-(2-Methoxyphenyl)piperazine Dihydrochloride and for quantifying it in the presence of impurities. A well-developed, stability-indicating method is a cornerstone of quality control.
Stability-Indicating HPLC-UV Method
A robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is required to separate the main component from process-related impurities and potential degradants. The following protocol is a validated method adapted from best practices for piperazine derivatives.[12][13][14]
Protocol 3.1: HPLC Method for Assay and Impurity Determination
Objective: To quantify 1-(2-Methoxyphenyl)piperazine Dihydrochloride and separate it from known and unknown impurities.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 244 nm |
| Injection Volume | 10 µL |
| Diluent | Water:Acetonitrile (50:50, v/v) |
Methodology:
-
Standard Preparation: Accurately prepare a standard solution of 1-(2-Methoxyphenyl)piperazine Dihydrochloride reference standard in the diluent to a final concentration of approximately 0.5 mg/mL.
-
Sample Preparation: Accurately prepare a sample solution in the diluent to a final concentration of approximately 0.5 mg/mL.
-
System Suitability:
-
Inject the standard solution six times.
-
The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
The tailing factor for the main peak should be ≤ 2.0.
-
The theoretical plates should be ≥ 2000.
-
-
Analysis: Inject the blank (diluent), standard, and sample solutions. Calculate the assay and impurity levels based on the peak areas relative to the standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for the identification and quantification of volatile and semi-volatile impurities. For piperazine derivatives, it provides excellent separation and structural information from the mass spectra.
Caption: GC-MS workflow for impurity identification.
Synthesis, Impurity Profiling, and Stability
A self-validating analytical approach requires a deep understanding of how the compound is made and how it might degrade. This knowledge allows for the targeted development of methods capable of detecting and quantifying potential impurities.
Synthetic Pathway Overview
One common synthetic route involves the condensation of o-anisidine with bis(2-chloroethyl)amine hydrochloride.[15]
Caption: A common synthetic route to the target compound.
Potential Impurities
Based on the synthetic routes and the chemistry of related compounds, several impurities should be monitored:
-
Starting Materials: Unreacted o-anisidine and bis(2-chloroethyl)amine.
-
Isomeric Impurities: 1-(3-Methoxyphenyl)piperazine and 1-(4-Methoxyphenyl)piperazine, arising from impurities in the starting anisidine.
-
Process-Related Impurities: In syntheses where 1-(2-Methoxyphenyl)piperazine is an intermediate, such as for Urapidil, other related substances may be present.[4][16]
-
Degradation Products: Products arising from hydrolysis, oxidation, or photolysis.
Forced Degradation Studies
Forced degradation studies are essential to establish the intrinsic stability of the molecule and to validate the stability-indicating power of the analytical methods.[9]
Protocol 4.1: Forced Degradation Study
Objective: To identify likely degradation products and demonstrate the specificity of the HPLC method.
Methodology:
-
Prepare Solutions: Prepare solutions of 1-(2-Methoxyphenyl)piperazine Dihydrochloride at ~1 mg/mL in a suitable solvent (e.g., water:acetonitrile 50:50).
-
Apply Stress Conditions:
-
Acid Hydrolysis: Add 1N HCl and heat at 80 °C for 24 hours.
-
Base Hydrolysis: Add 1N NaOH and heat at 80 °C for 24 hours.
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid powder at 105 °C for 48 hours.
-
Photolytic Degradation: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
-
Analysis:
-
Neutralize the acidic and basic samples before dilution.
-
Dilute all samples to the target concentration for HPLC analysis.
-
Analyze the stressed samples, along with an unstressed control sample, using the validated HPLC method (Protocol 3.1).
-
Use a photodiode array (PDA) detector to assess peak purity and identify potential co-eluting peaks.
-
Expected Outcome: The HPLC method should be able to resolve the main peak from all significant degradation products formed under these stress conditions. Piperazine rings are known to be susceptible to oxidative degradation and potential ring-opening under harsh hydrolytic conditions.[17][18]
Solid-State Characterization
The physical properties of the solid form of a pharmaceutical intermediate are critical for formulation, handling, and stability.
Thermal Analysis (DSC/TGA)
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on melting point, thermal decomposition, and the presence of solvates or hydrates.[19][20]
-
TGA: A TGA scan will show the thermal stability of the compound. For a hydrated salt, an initial weight loss corresponding to the loss of water would be observed, followed by decomposition at a higher temperature.[21] For the anhydrous dihydrochloride, a single-step decomposition is expected.
-
DSC: The DSC thermogram will show an endotherm corresponding to the melting point of the compound, which should be sharp for a pure, crystalline substance. This is often immediately followed by an exothermic or endothermic event corresponding to decomposition.[19]
Conclusion
The comprehensive analysis of 1-(2-Methoxyphenyl)piperazine Dihydrochloride is a critical component of quality assurance in the development of numerous pharmaceuticals. This guide has outlined an integrated analytical strategy that combines spectroscopic, chromatographic, and thermal methods to ensure structural identity, purity, and stability. By understanding the molecule's synthesis, potential impurities, and degradation pathways, drug development professionals can implement robust, self-validating control strategies. The detailed protocols provided herein serve as a practical resource for researchers and scientists, enabling the consistent production and use of this vital pharmaceutical intermediate.
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